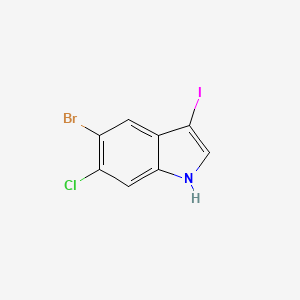
5-Bromo-6-chloro-3-iodo-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular formula of this compound is C8H4BrClIN . It is a derivative of indole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented. Its molecular weight is 356.39 .Aplicaciones Científicas De Investigación
5-Bromo-6-chloro-3-iodo-1H-indole has a wide range of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of certain types of bacteria and fungi. Finally, it has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain types of viruses.
Mecanismo De Acción
Target of Action
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Bromo-6-chloro-3-iodo-1H-indole in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, it has a wide range of potential applications, including the potential to be used as an anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agent. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how the compound works, which can lead to unpredictable results. Additionally, the compound is relatively unstable, which can make it difficult to store and use in experiments.
Direcciones Futuras
There are a variety of possible future directions for the use of 5-Bromo-6-chloro-3-iodo-1H-indole. One potential direction is to further study its potential as an anti-cancer agent and develop novel drugs for the treatment of cancer. Additionally, further research could be done to explore its potential as an anti-inflammatory, anti-microbial, and anti-viral agent. Finally, further research could be done to improve the synthesis and storage of the compound, as well as to develop new methods of using the compound in laboratory experiments.
Métodos De Síntesis
5-Bromo-6-chloro-3-iodo-1H-indole can be synthesized through a variety of methods. One of the most common methods of synthesis involves the reaction of bromine, chlorine, and iodine with 2-nitroaniline in the presence of a base such as sodium hydroxide. The reaction yields the desired product after a few hours of stirring. Other methods of synthesis include the reaction of bromine, chlorine, and iodine with 1-acetyl-2-nitrobenzene, the reaction of bromine, chlorine, and iodine with 1-acetyl-2-nitro-4-methylbenzene, and the reaction of bromine, chlorine, and iodine with 2-nitro-4-methylbenzene.
Propiedades
IUPAC Name |
5-bromo-6-chloro-3-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJSKAJEJWERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



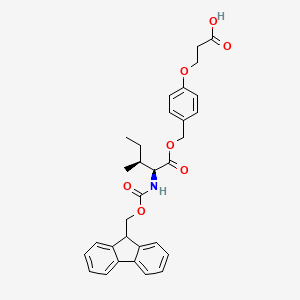

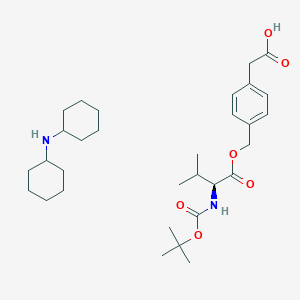
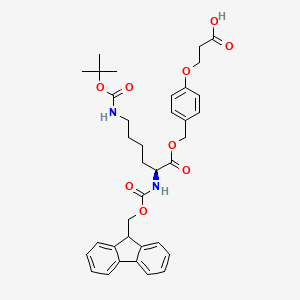


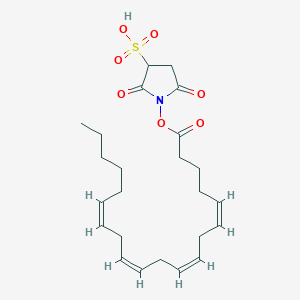
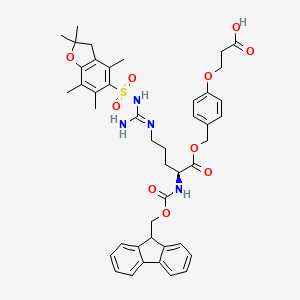

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)